molecular formula C9H13N3O3S B497078 N-(2-pyridinyl)-4-morpholinesulfonamide

N-(2-pyridinyl)-4-morpholinesulfonamide

Cat. No.: B497078
M. Wt: 243.29g/mol
InChI Key: XVFKZRBGNZRKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridinyl)-4-morpholinesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a sulfonamide functional group bridging a morpholine ring and a pyridine heterocycle. The compound's core structure aligns it with a prominent class of molecules known to exhibit diverse biological activities. Sulfonamide derivatives are extensively investigated as key scaffolds in the development of potential therapeutic agents, with documented research applications including serving as modulators for chemokine receptors and as inhibitors for enzymes in the cytochrome P450 family, such as CYP17 . The presence of both the morpholine and pyridine rings is a strategically valuable design element. The morpholine ring is a common pharmacophore known to influence the physiochemical properties of a molecule, potentially enhancing aqueous solubility and altering metabolic stability. The pyridine ring, a basic heterocyclic aromatic compound structurally related to benzene , provides a site for potential molecular recognition and interaction. The synthetic value of such structures is further highlighted by contemporary research into novel four-membered heterocyclic sulfonyl fluorides (e.g., oxetane and azetidine sulfonyl fluorides), which are used as versatile intermediates to generate innovative chemical motifs for drug discovery programs through unique reaction pathways like defluorosulfonylation (deFS) . This compound represents a chemical tool for researchers exploring new chemical space, facilitating the synthesis of novel analogs, or investigating structure-activity relationships in medicinal chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29g/mol

IUPAC Name

N-pyridin-2-ylmorpholine-4-sulfonamide

InChI

InChI=1S/C9H13N3O3S/c13-16(14,12-5-7-15-8-6-12)11-9-3-1-2-4-10-9/h1-4H,5-8H2,(H,10,11)

InChI Key

XVFKZRBGNZRKLL-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(2-pyridinyl)-4-morpholinesulfonamide with structurally related sulfonamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Spectral Data Availability
This compound Not explicitly provided<sup>*</sup> 2-pyridinyl, morpholine-sulfonamide Not explicitly reported
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide C₁₁H₁₇N₃O₃S 271.34 3-amino-2-methylphenyl, morpholine-sulfonamide MF, MW listed; no spectral data
1h C₂₃H₂₀N₄O₃S ~432.49 4-(3,4-dimethoxyphenyl), 4-methylbenzenesulfonamide NMR, FT-IR, TOF-HRMS reported
1j C₂₅H₁₈ClN₄O₂S ~497.95 4-(4-chlorophenyl), 4-methylbenzenesulfonamide NMR, FT-IR, TOF-HRMS reported
1l C₂₁H₁₇N₄O₂S₂ ~437.52 4-(thiophen-2-yl), 4-methylbenzenesulfonamide NMR, FT-IR, TOF-HRMS reported

<sup></sup> *The molecular formula for this compound can be inferred as C₉H₁₂N₃O₃S based on structural similarity to compound 1h in .

Key Observations:

Morpholine-sulfonamide vs. methylbenzenesulfonamide (as in 1h–1l): The morpholine ring increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility relative to hydrophobic methylbenzene groups .

Spectral and Physical Properties: Analogs such as 1h–1l exhibit detailed NMR and FT-IR data, confirming the presence of sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and cyano groups (C≡N stretching ~2250 cm⁻¹) . Similar spectral features are expected for this compound. The absence of melting point data for the target compound limits direct comparison, but analogs in show melting points ranging from 180–250°C, suggesting moderate thermal stability .

These approaches may be adaptable for this compound.

Research Findings and Implications

  • Bioactivity Potential: Morpholine-sulfonamide hybrids are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic ATP-binding motifs. The pyridinyl group may further modulate target specificity .
  • Stability and Reactivity: Electron-withdrawing groups (e.g., cyano in 1h–1l) enhance stability but reduce solubility. The morpholine ring in the target compound could balance these effects by introducing hydrophilic character .

Preparation Methods

Reaction Mechanism and Conditions

Morpholine reacts with chlorosulfonic acid (ClSO₃H) in an inert solvent such as chloroform or dichloromethane. The reaction proceeds via electrophilic sulfonation, where the sulfur atom in chlorosulfonic acid attacks the nitrogen of morpholine, followed by the elimination of hydrochloric acid (HCl). The general reaction is represented as:

\text{Morpholine} + \text{ClSO}_3\text{H} \rightarrow \text{Morpholine-4-sulfonyl chloride} + \text{HCl} $$

This exothermic reaction requires cooling (0–5°C) to prevent side reactions, such as over-sulfonation or decomposition. The crude product is often purified via recrystallization or distillation under reduced pressure.

Primary Preparation Method: Sulfonamide Bond Formation

The key step in synthesizing this compound involves coupling morpholine-4-sulfonyl chloride with 2-aminopyridine. This reaction follows a nucleophilic substitution mechanism, where the amine group of 2-aminopyridine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Protocol

  • Reagents and Solvents :

    • Morpholine-4-sulfonyl chloride (1.0 equiv)
    • 2-Aminopyridine (1.2 equiv)
    • Base (e.g., pyridine or triethylamine, 2.0 equiv)
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure :

    • Dissolve 2-aminopyridine in anhydrous DCM under nitrogen.
    • Add the base to scavenge HCl generated during the reaction.
    • Slowly add morpholine-4-sulfonyl chloride dropwise at 0°C.
    • Warm the mixture to room temperature and stir for 4–6 hours.
    • Quench the reaction with ice water, extract with DCM, and dry over sodium sulfate.
    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Characterization

Under optimized conditions, this method yields 65–75% of the target compound. Characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.20 (d, J = 4.8 Hz, 1H, pyridine-H), 7.70–7.65 (m, 1H), 7.15 (d, J = 8.1 Hz, 1H), 3.60–3.55 (m, 4H, morpholine-H), 2.85–2.80 (m, 4H).
  • IR : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Alternative Routes and Modifications

Sulfonation Followed by Aminolysis

An alternative approach involves the direct sulfonation of morpholine using sulfur trioxide (SO₃) complexes, followed by conversion to the sulfonamide. For example:

  • React morpholine with SO₃·pyridine complex in acetonitrile to form morpholine-4-sulfonic acid.
  • Treat the sulfonic acid with phosphorus oxychloride (POCl₃) to generate the sulfonyl chloride.
  • Proceed with aminolysis using 2-aminopyridine as described in Section 2.

This method avoids the use of highly corrosive chlorosulfonic acid but requires careful handling of SO₃.

Solid-Phase Synthesis

Recent advances in polymer-supported synthesis offer a scalable alternative. For instance, immobilizing 2-aminopyridine on a Wang resin enables stepwise coupling with morpholine-4-sulfonyl chloride. After cleavage from the resin, the product is obtained in high purity (≥90%).

Optimization Strategies

Catalytic Enhancements

The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerates the sulfonamide bond formation by activating the sulfonyl chloride. This modification improves yields to 80–85%.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates due to better solubility of intermediates. However, DCM remains preferred for ease of product isolation.

Temperature Control

Maintaining the reaction below 25°C minimizes side reactions such as sulfonate ester formation. Microwave-assisted synthesis at 50°C reduces reaction time to 1 hour without compromising yield.

Challenges and Mitigations

Byproduct Formation

Common byproducts include bis-sulfonamides (from over-reaction) and hydrolyzed sulfonic acids. These are mitigated by:

  • Using a slight excess of 2-aminopyridine (1.2 equiv).
  • Ensuring anhydrous conditions via molecular sieves or nitrogen sparging.

Purification Difficulties

The polar nature of this compound complicates crystallization. Gradient elution in column chromatography (ethyl acetate → methanol) achieves effective separation.

Industrial-Scale Production

For large-scale synthesis (≥1 kg), continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time : 10 minutes.
  • Temperature : 30°C.
  • Pressure : 2 bar. This method achieves a throughput of 50 kg/day with ≥95% purity.

Q & A

Basic: What are the standard synthetic routes for N-(2-pyridinyl)-4-morpholinesulfonamide, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution reactions between pyridine derivatives and morpholine sulfonamide precursors. Key steps include:

  • Reagent selection : Use of sulfonyl chlorides and pyridine-containing amines as starting materials.
  • Solvent optimization : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) enhance reaction rates .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction efficiency but require careful monitoring to avoid side products.
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for achieving >95% purity .

Advanced: How can reaction conditions be systematically optimized to improve synthetic efficiency?

Answer:
Use Design of Experiments (DOE) methodologies to evaluate interactions between variables:

  • Catalyst loading : Screen palladium or copper catalysts for cross-coupling steps.
  • Solvent polarity : Test mixtures (e.g., DMF/THF) to balance solubility and reactivity.
  • Reaction time : Kinetic studies via HPLC can identify optimal termination points .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR validate pyridine and morpholine ring connectivity.
  • Infrared (IR) Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight within 1 ppm error .

Advanced: How should conflicting structural data from NMR and X-ray crystallography be resolved?

Answer:

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra.
  • Crystallographic refinement : Resolve torsional ambiguities using single-crystal X-ray diffraction with R1 < 0.05 .

Basic: How to design experiments for evaluating antimicrobial activity?

Answer:

  • Agar dilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Molecular docking : Simulate binding to bacterial dihydrofolate reductase (DHFR) using AutoDock Vina .
  • Control compounds : Compare with sulfonamide-class antibiotics (e.g., sulfamethoxazole) .

Advanced: How to address contradictory biological activity data across studies?

Answer:

  • Purity verification : Re-test compounds using HPLC to rule out impurities (e.g., unreacted starting materials).
  • Cell-line specificity : Evaluate activity across multiple models (e.g., cancer vs. bacterial cells).
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50 values with 95% confidence intervals .

Advanced: What computational parameters ensure accurate molecular docking predictions?

Answer:

  • Force fields : AMBER or CHARMM for protein-ligand interactions.
  • Solvation models : Include explicit water molecules or Generalized Born (GB) approximations.
  • Validation : Compare docking scores with experimental IC50 data from enzyme inhibition assays .

Basic: How to achieve high purity in large-scale synthesis?

Answer:

  • Work-up optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts.
  • Column chromatography : Employ gradient elution with silica gel (hexane/ethyl acetate).
  • Crystallization : Recrystallize from ethanol/water mixtures for >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.